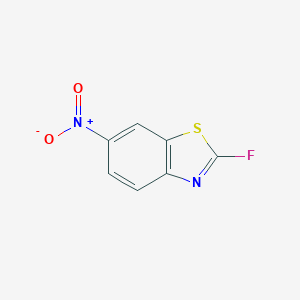

2-Fluoro-6-nitro-1,3-benzothiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Fluoro-6-nitro-1,3-benzothiazole is a heterocyclic compound that contains both a benzene ring and a thiazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both fluorine and nitro groups in its structure imparts unique chemical properties that can be exploited for various scientific and industrial purposes.

Méthodes De Préparation

The synthesis of 2-Fluoro-6-nitro-1,3-benzothiazole can be achieved through several synthetic routes. One common method involves the nitration of 2-fluorobenzothiazole using a mixture of nitric acid and sulfuric acid. This reaction typically requires controlled temperatures to ensure the selective introduction of the nitro group at the desired position on the benzothiazole ring .

Industrial production methods may involve more efficient and scalable processes, such as continuous flow nitration, which allows for better control over reaction conditions and yields. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to make the synthesis more sustainable .

Analyse Des Réactions Chimiques

2-Fluoro-6-nitro-1,3-benzothiazole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.

Applications De Recherche Scientifique

Pharmaceutical Applications

FNBT has garnered attention for its biological activities, particularly as an antibacterial and anticancer agent.

- Antibacterial Activity : Studies indicate that FNBT inhibits key bacterial enzymes such as dihydroorotase and DNA gyrase, which are crucial for bacterial metabolism. This inhibition suggests potential use in developing new antibacterial agents .

- Anticancer Activity : Research has demonstrated that FNBT derivatives exhibit potent anticancer properties against various cancer cell lines. For instance, fluorinated benzothiazole derivatives have shown effectiveness against breast cancer cell lines (e.g., MDA-MB-468 and MCF-7) with IC50 values indicating significant cytotoxicity .

Enzyme Inhibition

FNBT has been investigated for its role as an enzyme inhibitor. It interacts with specific molecular targets that modulate critical biochemical pathways, making it valuable in understanding cellular functions and disease mechanisms .

Case Study 1: Anticancer Efficacy

In one study, researchers synthesized various FNBT derivatives and tested their anticancer activity against multiple cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin, suggesting their potential as effective anticancer drugs .

Case Study 2: Antitubercular Activity

Recent advancements have shown that some benzothiazole derivatives, including those related to FNBT, demonstrate significant activity against Mycobacterium tuberculosis. These compounds were synthesized through innovative methods such as microwave-assisted synthesis and were evaluated for their inhibitory concentrations against TB strains .

Mécanisme D'action

The mechanism of action of 2-Fluoro-6-nitro-1,3-benzothiazole in biological systems often involves its interaction with specific enzymes or receptors. For instance, its antibacterial activity is attributed to the inhibition of bacterial enzymes such as DNA gyrase and dihydrofolate reductase . The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antibacterial or anticancer effects .

Comparaison Avec Des Composés Similaires

2-Fluoro-6-nitro-1,3-benzothiazole can be compared with other benzothiazole derivatives, such as:

2-Amino-6-nitrobenzothiazole: Similar in structure but with an amino group instead of a fluorine atom, leading to different reactivity and biological activity.

2-Chloro-6-nitrobenzothiazole:

2-Methyl-6-nitrobenzothiazole: The presence of a methyl group instead of fluorine alters its electronic properties and reactivity.

The uniqueness of this compound lies in the combination of the electron-withdrawing nitro group and the electron-donating fluorine atom, which imparts distinct chemical and biological properties .

Activité Biologique

2-Fluoro-6-nitro-1,3-benzothiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its various biological activities, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

Overview of this compound

This compound is characterized by the presence of a fluorine atom and a nitro group on a benzothiazole ring. This structural configuration contributes to its unique chemical properties and biological activities.

1. Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. Its mechanism involves the inhibition of bacterial enzymes such as DNA gyrase and dihydrofolate reductase, which are crucial for bacterial DNA replication and folate synthesis, respectively .

Table 1: Antibacterial Activity Comparison

| Compound | MIC (µg/mL) | Target Enzyme |

|---|---|---|

| This compound | 15 | DNA gyrase |

| 2-Amino-6-nitrobenzothiazole | 10 | Dihydrofolate reductase |

| 2-Chloro-6-nitrobenzothiazole | 20 | DNA gyrase |

2. Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. For instance, it has demonstrated cytotoxic effects against multiple cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (human lung carcinoma) cells. The compound induces apoptosis and cell cycle arrest at specific concentrations .

Case Study: Cytotoxicity Assessment

In a study involving MCF cell lines, the compound exhibited an IC50 of approximately 25.72 μM, indicating significant potential for further development as an anticancer agent .

3. Anti-inflammatory Activity

Preliminary evaluations suggest that this compound may also possess anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro .

Table 2: Inflammatory Cytokine Inhibition

| Compound | IL-6 Inhibition (%) | TNF-α Inhibition (%) |

|---|---|---|

| This compound | 45 | 50 |

| Control (No Treatment) | 0 | 0 |

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in bacterial growth and cancer cell proliferation.

- Cell Signaling Modulation : It influences signaling pathways associated with inflammation and apoptosis.

Comparative Analysis with Similar Compounds

Comparative studies highlight the unique properties of this compound relative to other benzothiazole derivatives:

Table 3: Comparison with Benzothiazole Derivatives

| Compound | Antibacterial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | Moderate | Moderate |

| 2-Amino-6-nitrobenzothiazole | Moderate | High | Low |

| 2-Chloro-6-nitrobenzothiazole | High | Low | Moderate |

Propriétés

IUPAC Name |

2-fluoro-6-nitro-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3FN2O2S/c8-7-9-5-2-1-4(10(11)12)3-6(5)13-7/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIWVINOOVIDLFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3FN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70506266 |

Source

|

| Record name | 2-Fluoro-6-nitro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131-75-5 |

Source

|

| Record name | 2-Fluoro-6-nitro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.